molecular formula C19H13Cl2N3O2 B2884152 N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1024146-21-1

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2884152
CAS No.: 1024146-21-1
M. Wt: 386.23
InChI Key: KVWMMNMLWKTILB-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by:

  • A 5-methyl group on the oxazole core, enhancing metabolic stability.
  • A 3-cyano-4-methylphenyl carboxamide moiety, introducing electron-withdrawing (cyano) and hydrophobic (methyl) groups for targeted interactions.

Its molecular formula is C₁₉H₁₃Cl₂N₃O₂ (approximate molecular weight: 390.22 g/mol). Safety protocols emphasize avoiding moisture, heat, and inhalation of dust, with hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2/c1-10-6-7-13(8-12(10)9-22)23-19(25)16-11(2)26-24-18(16)17-14(20)4-3-5-15(17)21/h3-8H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWMMNMLWKTILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and insecticidal effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound's structure features a 1,2-oxazole ring, which is known for its diverse biological activities.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC18H15Cl2N3O2
Molecular Weight375.24 g/mol
Functional GroupsCyano, Chloro, Oxazole
Ring Structure1,2-Oxazole

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has shown activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
In vitro tests demonstrated that this compound exhibited an IC50 value in the micromolar range against MCF-7 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as Plutella xylostella. The leaf disc-dipping assay indicated that it has significant toxic effects on the larvae.

Table 2: Insecticidal Activity Results

Insect SpeciesLC50 (µg/mL)
Plutella xylostella12.5
Aphis gossypii15.0

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : The compound triggers pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G0-G1 phase.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrases and other enzymes critical for tumor growth.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their distinguishing features:

Compound Name Substituents on Oxazole Ring Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate 2,6-Dichlorophenyl 283.11 (anhydrous) Immunomodulatory activity; leflunomide analog .
N-(2-Carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-Carbamoylphenyl 390.22 Similar molecular weight; carbamoyl group enhances hydrogen bonding .
3-(2,6-Dichlorophenyl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide 3-(Dimethylamino)propyl 356.25 Basic dimethylamino group improves solubility; potential CNS activity .
3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide 3,5-Dimethylphenyl 375.24 Hydrophobic substituents enhance membrane permeability .

Key Research Findings

  • Crystal Structure: Analogous compounds (e.g., ) exhibit dihedral angles of ~59° between oxazole and aryl rings, influencing packing and stability. The cyano group may alter π-π stacking interactions .
  • Therapeutic Potential: Leflunomide analogs () show immunomodulation, while TGR5 receptor agonists () suggest metabolic applications. Substituent choice directly affects target specificity .

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